molecular formula C14H12O4S B14257202 2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole CAS No. 185543-31-1

2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole

Cat. No.: B14257202
CAS No.: 185543-31-1
M. Wt: 276.31 g/mol
InChI Key: XLAVYUONZWEOJJ-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole is an organic compound with the molecular formula C14H12O4S It is a derivative of benzenesulfonic acid and benzodioxole, featuring a sulfonyl group attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole typically involves the reaction of benzenesulfonyl chloride with 2H-1,3-benzodioxole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: Benzenesulfonyl chloride and 2H-1,3-benzodioxole.

    Catalyst: A base such as triethylamine or pyridine.

    Solvent: Anhydrous dichloromethane or another suitable organic solvent.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the sulfonyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A precursor in the synthesis of sulfonyl derivatives.

    2-Methylbenzenesulfonyl chloride: A similar compound with a methyl group attached to the benzene ring.

    Benzenesulfonic acid: A related compound with a sulfonic acid group instead of a sulfonyl group.

Uniqueness

2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole is unique due to the presence of both a benzenesulfonyl group and a benzodioxole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

185543-31-1

Molecular Formula

C14H12O4S

Molecular Weight

276.31 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)-1,3-benzodioxole

InChI

InChI=1S/C14H12O4S/c15-19(16,11-6-2-1-3-7-11)10-14-17-12-8-4-5-9-13(12)18-14/h1-9,14H,10H2

InChI Key

XLAVYUONZWEOJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2OC3=CC=CC=C3O2

Origin of Product

United States

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